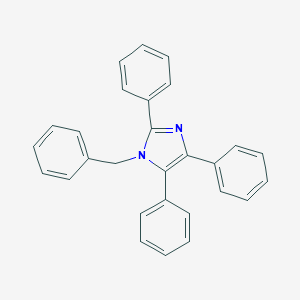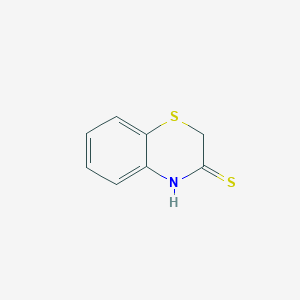
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate is a chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.4015 . It is also known by its systematic name, xanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester . This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system, and an ester functional group attached to a diethylaminoethyl side chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-xanthenecarboxylic acid 2-diethylaminoethyl ester typically involves the esterification of xanthene-9-carboxylic acid with 2-diethylaminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical assays and as a fluorescent probe due to its xanthene core structure.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-xanthenecarboxylic acid 2-diethylaminoethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain can interact with biological receptors or enzymes, modulating their activity. The xanthene core structure may also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene-9-carboxylic acid: The parent compound without the ester functional group.
2-Diethylaminoethanol: The alcohol used in the esterification reaction.
Xanthene derivatives: Other compounds with similar xanthene core structures but different functional groups.
Uniqueness
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate is unique due to its specific ester functional group and diethylaminoethyl side chain, which confer distinct chemical and biological properties. Its combination of aromaticity and functional group versatility makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
24539-72-8 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
Clé InChI |
HIGMQFBAGGGECD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
SMILES canonique |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
| 24539-72-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)











